

Preliminary Investigation of "Compound 13" Derivatives: An α1-Selective AMPK Activator

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

"Compound 13" (C13) has emerged as a significant small molecule of interest in metabolic research. It is a cell-permeable prodrug that is intracellularly converted by esterases to its active form, 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid (C2). C2 is a potent, α 1-selective allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] This technical guide provides a comprehensive overview of Compound 13, its mechanism of action, relevant signaling pathways, and experimental protocols for its investigation.

Mechanism of Action

Compound 13 acts as a prodrug, facilitating the delivery of the highly anionic active compound C2 across the cell membrane.[2][3] Once inside the cell, C13 is hydrolyzed by intracellular esterases to release C2. C2 is a structural mimic of adenosine monophosphate (AMP) and allosterically activates AMPK.[1]

The activation of AMPK by C2 is multifaceted. It not only directly activates the enzyme but also protects the critical threonine 172 residue in the activation loop of the α -subunit from dephosphorylation.[1] A key feature of C2, and by extension Compound 13, is its selectivity for AMPK complexes containing the α 1 catalytic subunit.[1] This selectivity allows for the targeted investigation of α 1-AMPK functions.



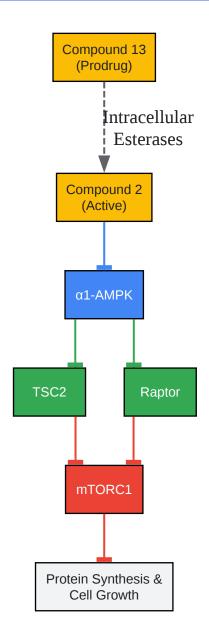
Signaling Pathways

The activation of α 1-AMPK by Compound 13 initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. The two primary pathways influenced are the mTORC1 and Nrf2 signaling axes.

AMPK/mTORC1 Signaling Pathway

AMPK activation leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[1][4] This inhibition is achieved through the AMPK-mediated phosphorylation of tuberous sclerosis complex 2 (TSC2) and Raptor, a regulatory associated protein of mTOR. The suppression of mTORC1 signaling results in a decrease in protein synthesis and cell proliferation.





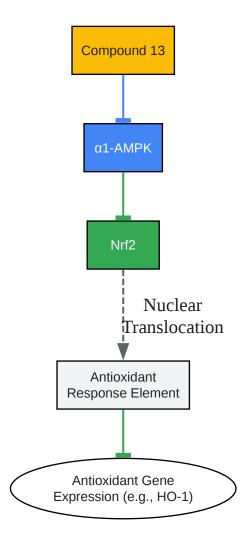
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Figure 1: AMPK/mTORC1 Signaling Pathway

AMPK/Nrf2 Signaling Pathway

AMPK activation by Compound 13 has also been shown to stimulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical component of the cellular antioxidant response.[5] Activated AMPK can lead to the phosphorylation and activation of Nrf2, promoting its translocation to the nucleus. In the nucleus, Nrf2 induces the expression of antioxidant genes, such as heme oxygenase-1 (HO-1), thereby protecting cells from oxidative stress.[6][7]





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Figure 2: AMPK/Nrf2 Signaling Pathway

Quantitative Data

The following tables summarize the available quantitative data for Compound 13 and its active form, C2.

Table 1: In Vitro Activity of Compound 2 (Active Form)



Target	Species	EC50	Notes	Reference
AMPK	Human	6.3 nM	Full activator	[2]
AMPK	Rat	21 nM	Partial activator (51% of AMP)	[2]
Glycogen Phosphorylase (GPPase)	-	No activity at 100 μΜ	Selective for AMPK	[2]
Fructose-1,6- bisphosphatase (FBPase)	-	No activity at 100 μΜ	Selective for AMPK	[2]

Table 2: Cellular Activity of Compound 13 (Prodrug)

Assay	Cell Type	EC50 / IC50	Notes	Reference
Inhibition of de novo Lipogenesis	Plated Rat Hepatocytes	< 1 µM	-	[2]
Inhibition of Cell Viability	HT-29 Colorectal Cancer Cells	> 20 μM	IC50 decreased to < 5 μM with autophagy inhibitors	[8][9]

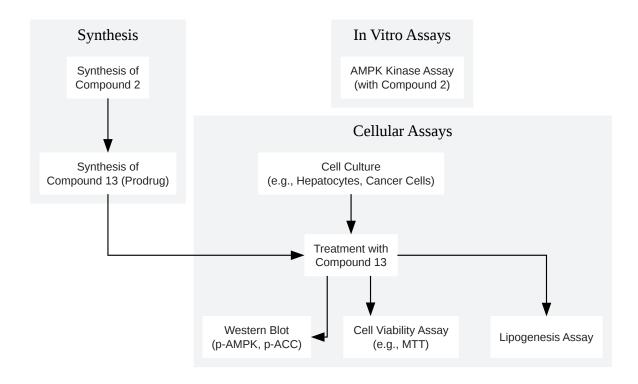
Experimental Protocols

This section provides an overview of key experimental methodologies used in the investigation of Compound 13. For detailed, step-by-step protocols, it is recommended to consult the cited literature.

General Experimental Workflow

The investigation of Compound 13 derivatives typically follows a workflow that includes synthesis, in vitro characterization of the active compound, and cellular assays to determine the effects of the prodrug.





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Figure 3: General Experimental Workflow

Synthesis of Compound 13 Derivatives

The synthesis of Compound 13, a phosphonate diester prodrug, and its active form, C2, involves multi-step organic synthesis. The general approach includes the formation of the isoxazole ring system followed by the introduction of the furan and phosphonate moieties. For detailed synthetic schemes and procedures, refer to the patent literature.[10][11][12][13] A described synthesis of C2 involves a [3+2] cycloaddition to form the isoxazole ring, followed by hydrogenation.[3]

AMPK Kinase Activity Assay

To determine the direct effect of the active compound C2 on AMPK activity, an in vitro kinase assay is performed.



Principle: Recombinant AMPK enzyme is incubated with its substrate (e.g., SAMS peptide)
and ATP in the presence of varying concentrations of C2. The phosphorylation of the
substrate is then quantified.

Protocol Outline:

- Incubate recombinant human or rat AMPK with varying concentrations of Compound 2.
- Initiate the kinase reaction by adding a reaction mixture containing a substrate peptide (e.g., SAMS) and ATP.
- After a defined incubation period, stop the reaction.
- Quantify the amount of phosphorylated substrate, often using methods involving radioactive ATP ([y-32P]ATP) and scintillation counting, or non-radioactive methods like fluorescence polarization or specific antibodies.
- Reference: For a detailed protocol, see Gómez-Galeno et al. (2010) as cited in[2].

Western Blot Analysis for AMPK Activation

To confirm that Compound 13 activates AMPK in a cellular context, Western blotting is used to detect the phosphorylation of AMPK and its downstream targets.

- Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the proteins of interest.
- Protocol Outline:
 - Treat cultured cells with various concentrations of Compound 13 for a specified duration.
 - Lyse the cells to extract total protein.
 - Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane to prevent non-specific antibody binding.



- Incubate the membrane with primary antibodies specific for phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (a downstream target of AMPK), and total ACC.
- Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Reference: Detailed protocols can be found in Hunter et al. (2014) and Mo et al. (2019).[5] [14][15][16]

Cell Viability (MTT) Assay

The effect of Compound 13 on cell proliferation and viability can be assessed using an MTT assay.

- Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
- Protocol Outline:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with a range of concentrations of Compound 13 for the desired time period (e.g., 24, 48, 72 hours).
 - Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
 - Solubilize the formazan crystals with a solvent (e.g., DMSO).
 - Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Reference: A representative protocol is described in Li et al. (2017).[8][9][17][18][19]



Conclusion

Compound 13 is a valuable research tool for the selective activation of α1-containing AMPK complexes. Its cell-permeable nature allows for the investigation of AMPK signaling in a variety of cellular contexts. The downstream effects on mTORC1 and Nrf2 signaling pathways highlight its potential for therapeutic applications in metabolic disorders, cancer, and diseases associated with oxidative stress. This guide provides a foundational understanding of Compound 13 and its derivatives, offering a starting point for researchers and drug development professionals interested in exploring its therapeutic potential. Further detailed investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its clinical utility.

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